molecular formula C16H9F3N2OS2 B4571849 2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

Cat. No.: B4571849
M. Wt: 366.4 g/mol
InChI Key: NVIUJUFFEDBAHI-UHFFFAOYSA-N
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Description

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one is a phenothiazine-derived compound characterized by a trifluoromethyl group at the 2-position of the phenothiazine core and a cyanosulfanyl (-SCN) functional group attached to the ethanone moiety. Phenothiazines are renowned for their diverse applications in pharmaceuticals (e.g., antipsychotics, antihistamines) and materials science (e.g., redox-active molecules in batteries, photoluminescent materials). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanosulfanyl moiety may contribute to unique reactivity or coordination properties.

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2OS2/c17-16(18,19)10-5-6-14-12(7-10)21(15(22)8-23-9-20)11-3-1-2-4-13(11)24-14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIUJUFFEDBAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Cyanosulfanyl Group: This can be done using cyanation reactions, where a cyano group is introduced, followed by the addition of a sulfur atom.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the cyano group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery for its phenothiazine core.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for compounds like 2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE often involves interaction with biological targets such as enzymes or receptors. The phenothiazine core can interact with dopamine receptors, while the trifluoromethyl and cyanosulfanyl groups can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to phenothiazine derivatives with varying substituents and core modifications. Below is a systematic analysis based on synthesis, electronic properties, and biological activity:

Structural Analogues with Trifluoromethyl and Sulfur-Containing Groups

  • 1-(4-(Trifluoromethoxy)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1h) Structure: Contains a trifluoromethoxy (-OCF₃) group and a sulfoximine (-S(O)=N-) group. Synthesis: Prepared via ruthenium(II)-catalyzed reactions at mild conditions. Properties: Higher thermal stability (melting point >130°C) compared to non-fluorinated analogs. Key Difference: The target compound’s cyanosulfanyl group (-SCN) offers distinct nucleophilic reactivity, whereas 1h’s sulfoximine group may favor hydrogen bonding or coordination.
  • 2-(2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (7e) Structure: Features a trifluoromethylphenyl group but incorporates a benzimidazotriazole-thiophene hybrid core. Synthesis: Synthesized at 40°C in 12 hours with a low yield (17%).

Phenothiazine Derivatives with Fused Conjugation

  • (10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) and 1-(2-(10H-phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT) Structure: Lack fused conjugation but share the phenothiazine-acetylphenyl backbone. Electronic Properties: Natural Population Analysis (NPA) reveals localized electron density on the phenothiazine nitrogen in PTZ-KT and BP-PT, whereas fused conjugation (as in the target compound) delocalizes charge, enhancing redox stability. Application: PTZ-KT and BP-PT are less effective in redox flow batteries due to poor charge delocalization compared to fused analogs.

Bioactive Phenothiazine Derivatives

  • 2-(4-(1-((3-Nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one (4e) and 4g Structure: Feature nitro-substituted aryl groups and phenothiazine-ethanone cores. Biological Activity: Exhibit potent anti-anxiety effects (comparable to diazepam) due to electron-withdrawing nitro groups enhancing receptor binding. Key Difference: The target compound’s cyanosulfanyl group may confer different pharmacokinetic profiles or target specificity.

Table 1: Comparative Analysis of Phenothiazine Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Conditions Yield Key Properties/Findings
Target Compound C₁₇H₁₀F₃N₂OS₂ -SCN, -CF₃ (phenothiazine-2-position) Not reported Hypothesized redox activity
1h () C₁₆H₁₂F₃O₂S -OCF₃, -S(O)=N- Ru catalysis Moderate High thermal stability
7e () C₂₃H₁₄F₃N₃OS -CF₃, benzimidazotriazole-thiophene 40°C, 12 h 17% Low yield, π-conjugated core
PTZ-KT () C₂₀H₁₅NOS -COPh, -CH₃ (phenothiazine-10-position) Standard methods Localized electron density
4e () C₂₉H₂₂N₃O₄S -NO₂, imino-phenoxy Condensation High Anti-anxiety activity

Physicochemical and Spectroscopic Comparisons

  • Phosphorescence: N-acylphenothiazines like 1-(10H-phenothiazin-10-yl)ethan-1-one exhibit phosphorescence in the visible range (400–500 nm). The target compound’s cyanosulfanyl group may redshift emission due to enhanced spin-orbit coupling.
  • Solubility: Trifluoromethyl groups (as in 1h and the target compound) improve solubility in nonpolar solvents compared to hydroxyl or amino-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

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